3,29-O-Dibenzoyloxykarounidiol Exhibits Superior EBV-EA Inhibitory Potency with a Defined IC50 of 0.8 μM
3,29-O-Dibenzoyloxykarounidiol demonstrates a well-characterized dose-response relationship for inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation, with an established IC50 of 0.8 μM . This quantitative benchmark enables precise experimental design and inter-study comparison. In contrast, the parent compound karounidiol lacks a reported IC50 for EBV-EA inhibition in the same assay system, as its primary documented activities are direct renal cancer cytotoxicity and in vivo tumor promotion suppression [1].
| Evidence Dimension | EBV-EA inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Karounidiol: No reported IC50 for EBV-EA inhibition; primary activity is direct cytotoxicity against renal cancer cells |
| Quantified Difference | Not applicable (different activity profile) |
| Conditions | Raji cells; TPA-induced EBV-EA activation assay |
Why This Matters
A defined IC50 of 0.8 μM provides a quantifiable benchmark for assay standardization and batch-to-batch quality control in antitumor promoter screening programs.
- [1] Akihisa T, Tokuda H, Ichiishi E, et al. Anti-tumor promoting effects of multiflorane-type triterpenoids and cytotoxic activity of karounidiol against human cancer cell lines. Cancer Lett. 2001;173(1):9-14. View Source
